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O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine

Cat. No.: B12585192
CAS No.: 647822-12-6
M. Wt: 419.4 g/mol
InChI Key: FVFRAJZEXKPUIK-NRFANRHFSA-N
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Description

Contextualization within L-Tyrosine Derivatives and Modified Amino Acids

L-Tyrosine, a non-essential aromatic amino acid, is a fundamental building block for proteins and a precursor to vital biomolecules, including neurotransmitters and hormones. wikipedia.orgresearchgate.net Its structure, which includes a reactive phenolic hydroxyl group, an α-amino group, and a carboxylic acid group, allows for a wide range of chemical modifications. academie-sciences.fr These modifications give rise to a vast family of tyrosine derivatives with applications in pharmaceuticals, food, and cosmetics. researchgate.net

Modified amino acids, also known as non-proteinogenic amino acids, are amino acids that are not among the 22 naturally incorporated into proteins. wikipedia.org They can be formed through post-translational modifications or synthesized in the laboratory. wikipedia.org The history of amino acid discovery dates back to the 19th and early 20th centuries, with the characterization of the canonical amino acids. wikipedia.orgnih.govacs.orgsemanticscholar.org The subsequent exploration of modified amino acids has vastly expanded the toolbox of chemists and biologists, enabling the synthesis of peptides with enhanced properties and the study of biological processes. nih.gov O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine is a prime example of such a synthetic, modified amino acid, designed for specific purposes in organic synthesis.

Structural Features and Chemical Significance within Organic and Medicinal Chemistry Research

The chemical structure of this compound is defined by two key modifications to the L-tyrosine backbone:

The O-Benzyl group: The phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (B1604629) ether. This is a common strategy in peptide synthesis to prevent unwanted side reactions involving the hydroxyl group. chemimpex.comsigmaaldrich.com The benzyl group is relatively stable but can be removed under specific conditions, such as catalytic hydrogenation, allowing for the regeneration of the free hydroxyl group when needed.

The N-(2-carboxybenzoyl) group: This group, attached to the alpha-amino group of the tyrosine, is a form of N-protection. It is closely related to the phthaloyl group, which is frequently used in organic synthesis. This protection prevents the amino group from reacting during certain chemical transformations. A study on N-phthaloyl derivatives of tyrosine highlights their involvement in photoinduced electron-transfer (PET) reactions, indicating the electronic influence of this type of protecting group on the amino acid's reactivity. nih.gov

These structural features render the compound a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex peptides or other bioactive molecules where precise control over reactive functional groups is paramount.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and closely related structures primarily falls within the domain of synthetic organic chemistry and photochemistry. While direct studies on this exact compound are highly specific, research on its core components provides insight into its potential applications.

A significant area of investigation is the photochemical behavior of N-phthaloyl derivatives of electron-rich amino acids like tyrosine. nih.gov Research has shown that these compounds can undergo photoinduced electron-transfer reactions, leading to processes such as decarboxylation. nih.gov The N-(2-carboxybenzoyl) moiety, being a ring-opened form of the phthaloyl group, suggests that this compound could be an intermediate or a product in such photochemical studies.

Furthermore, the use of O-benzyl protected tyrosine is well-established in the synthesis of peptides and other complex molecules. For instance, O-Benzyl-L-tyrosine is a building block for creating amphiphilic block co-polypeptides, which have potential biomedical applications as drug carriers and nanobioreactors. sigmaaldrich.com Therefore, research trajectories for this compound are likely focused on its role as a protected building block in the synthesis of novel materials and pharmaceutically relevant compounds.

Historical Perspective and Evolution of Related Tyrosine-Based Chemical Entities in Scholarly Literature

The journey of tyrosine and its derivatives in scientific literature began with its discovery in 1846 by Justus von Liebig from casein, a protein found in cheese. wikipedia.org For a long period, research focused on the biological roles of the 20 standard amino acids. nih.gov The mid-20th century saw a surge in the development of methods for peptide synthesis, which necessitated the creation of protected amino acid derivatives to control the reactions. peptide.com

The introduction of protecting groups like the benzyl group for the hydroxyl function of tyrosine and various N-protecting groups was a critical advancement. peptide.com This allowed for the synthesis of complex peptides with defined sequences. The evolution of these protective strategies has been a continuous process, with chemists developing new groups with improved stability and cleavage conditions. The study of modified amino acids has also evolved from simple derivatives to complex, photo-reactive, and isotopically labeled versions used to probe protein structure and function. nih.govsigmaaldrich.com The existence of a compound like this compound is a testament to this evolution, representing a highly engineered molecule designed for sophisticated chemical applications.

Data Tables

Table 1: Physicochemical Properties of L-Tyrosine

PropertyValue
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₁NO₃
Molar Mass 181.19 g/mol
Appearance White solid
CAS Number 60-18-4

Source: wikipedia.org

Table 2: Physicochemical Properties of O-Benzyl-L-tyrosine

PropertyValue
IUPAC Name (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Appearance White to off-white powder
Melting Point 218 - 236 °C
CAS Number 16652-64-5

Source: chemimpex.comsigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO6 B12585192 O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine CAS No. 647822-12-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647822-12-6

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

2-[[(1S)-1-carboxy-2-(4-phenylmethoxyphenyl)ethyl]carbamoyl]benzoic acid

InChI

InChI=1S/C24H21NO6/c26-22(19-8-4-5-9-20(19)23(27)28)25-21(24(29)30)14-16-10-12-18(13-11-16)31-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H,25,26)(H,27,28)(H,29,30)/t21-/m0/s1

InChI Key

FVFRAJZEXKPUIK-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of O Benzyl N 2 Carboxybenzoyl L Tyrosine

Precursor Synthesis and Starting Materials

The efficient construction of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine relies on the successful preparation of its key building blocks: O-Benzyl-L-tyrosine and a suitable 2-carboxybenzoyl moiety.

Synthesis of O-Benzyl-L-tyrosine and its Protected Forms

O-Benzyl-L-tyrosine serves as the foundational amino acid component. Its synthesis involves the protection of the phenolic hydroxyl group of L-tyrosine as a benzyl (B1604629) ether. This protection is crucial to prevent side reactions during the subsequent N-acylation step.

A common method for the synthesis of O-Benzyl-L-tyrosine involves the reaction of L-tyrosine with benzyl bromide in the presence of a base. To control the reactivity of the amino and carboxyl groups during this process, they are often protected. For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group. The synthesis of N-Boc-O-benzyl-L-tyrosine can be achieved by reacting N-Boc-L-tyrosine with benzyl bromide.

Another approach involves the initial formation of a copper(II) complex of L-tyrosine to selectively protect the amino and carboxyl groups, allowing the phenolic hydroxyl group to be benzylated. This method can provide O-Benzyl-L-tyrosine directly, which can then be used in the subsequent acylation step.

The selection of protecting groups for the amino and carboxyl functions of O-Benzyl-L-tyrosine is critical, especially in multi-step syntheses. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed for the protection of the α-amino group. These protecting groups offer orthogonal deprotection strategies, allowing for selective removal without affecting the benzyl ether or other functionalities in the molecule.

Protecting GroupStructureCommon Reagents for IntroductionCommon Reagents for Removal
Benzyl (Bn)C₇H₇-Benzyl bromide (BnBr), Benzyl chloride (BnCl)Catalytic hydrogenation (H₂, Pd/C), Strong acids (HBr/AcOH)
tert-Butoxycarbonyl (Boc)(CH₃)₃COCO-Di-tert-butyl dicarbonate (Boc₂O)Strong acids (Trifluoroacetic acid - TFA)
9-Fluorenylmethyloxycarbonyl (Fmoc)C₁₅H₁₁O₂-Fmoc-Cl, Fmoc-OSuPiperidine in DMF

Preparation of 2-Carboxybenzoyl Moieties and Related Phthalic Acid Derivatives

The 2-carboxybenzoyl group is introduced through the N-acylation of O-Benzyl-L-tyrosine. The most common and direct precursor for this moiety is phthalic anhydride. Phthalic anhydride is a readily available industrial chemical, typically produced by the catalytic oxidation of o-xylene or naphthalene.

When reacted with the amino group of O-Benzyl-L-tyrosine, phthalic anhydride opens to form the this compound product in a single step. This reaction is a form of N-acylation and is generally efficient.

Alternatively, 2-carboxybenzoyl chloride can be used as a more reactive acylating agent. This acid chloride can be prepared from phthalic acid by reaction with thionyl chloride (SOCl₂) or from phthalic anhydride. However, the use of the anhydride is often preferred due to its lower cost, stability, and simpler reaction work-up.

Selection and Optimization of Reactants for Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through either a linear or a convergent strategy.

The choice between these strategies depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. For the direct synthesis of this compound, the linear approach starting with the N-acylation of pre-synthesized O-Benzyl-L-tyrosine is generally the most practical and commonly employed method.

Amidation and Coupling Strategies for this compound Formation

The key chemical transformation in the synthesis of this compound is the formation of the amide bond between the amino group of O-Benzyl-L-tyrosine and the 2-carboxybenzoyl moiety.

N-Acylation Procedures and Reagent Selection (e.g., HATU, DCC, HOBt, EDCI)

The N-acylation can be achieved through several methods. The most direct method is the reaction of O-Benzyl-L-tyrosine with phthalic anhydride. This reaction typically proceeds by nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and a carboxylic acid.

Alternatively, if starting from phthalic acid, a coupling reagent is required to activate the carboxylic acid for amidation. Common peptide coupling reagents can be employed for this purpose. These reagents are designed to facilitate amide bond formation while minimizing side reactions, particularly racemization at the chiral center of the amino acid.

Common Coupling Reagents for Amidation:

ReagentFull NameByproductsKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylurea, HOAtHigh coupling efficiency, low racemization, fast reaction times.
DCC N,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)Cost-effective, but the DCU byproduct is often insoluble and can complicate purification.
HOBt 1-Hydroxybenzotriazole-Used as an additive with carbodiimides like DCC and EDCI to suppress racemization and improve efficiency.
EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaByproduct is easily removed by aqueous workup, making it suitable for a wider range of applications.

The choice of coupling reagent depends on factors such as the scale of the reaction, the desired purity, and cost considerations. For laboratory-scale synthesis where high purity is paramount, HATU is often a preferred choice due to its efficiency and low risk of racemization. For larger-scale syntheses, the combination of a carbodiimide like DCC or EDCI with an additive like HOBt can be a more economical option.

Optimization of Reaction Conditions: Solvents, Temperature, and Reaction Time

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvents: The choice of solvent is critical for ensuring that all reactants are soluble and for influencing the reaction rate and selectivity. For the reaction of O-Benzyl-L-tyrosine with phthalic anhydride, aprotic polar solvents such as dimethylformamide (DMF) or dioxane are often used. When using coupling reagents, DMF is a common choice. For greener alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are being explored.

Temperature: Amidation reactions are often carried out at room temperature to minimize side reactions. However, in some cases, gentle heating may be required to drive the reaction to completion, particularly if the reactants are not very reactive. For reactions involving coupling reagents, the initial activation step is often performed at 0 °C to control the formation of the active ester and minimize racemization, followed by reaction at room temperature.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the reaction temperature. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.

A typical procedure for the synthesis would involve dissolving O-Benzyl-L-tyrosine in a suitable solvent, adding the acylating agent (e.g., phthalic anhydride) or the pre-activated 2-carboxybenzoic acid, and stirring the mixture at the optimized temperature for the required duration. The work-up procedure would then involve isolation and purification of the product, often through extraction and crystallization or chromatography.

Chemo- and Regioselectivity in Coupling Reactions

The crucial step in the synthesis of this compound is the N-acylation of O-Benzyl-L-tyrosine with phthalic anhydride or a related derivative. This reaction's success hinges on achieving high chemo- and regioselectivity.

Chemo-selectivity: The primary challenge is to ensure the acylation occurs exclusively at the amino group of O-Benzyl-L-tyrosine, leaving the carboxyl group and the benzyl ether linkage intact. The nucleophilicity of the amino group is significantly higher than that of the carboxylate or the ether oxygen under appropriate reaction conditions. The reaction is typically carried out in a non-polar aprotic solvent to minimize the ionization of the carboxylic acid, thus reducing its nucleophilicity. The use of a base is often necessary to deprotonate the amino group, further enhancing its reactivity towards the acylating agent.

Regio-selectivity: When using phthalic anhydride, the regioselectivity of the ring-opening is a critical consideration. The attack of the amine can theoretically occur at either of the two carbonyl carbons of the anhydride. In the case of an unsubstituted anhydride like phthalic anhydride, the two carbonyls are equivalent, leading to a single product, the desired N-(2-carboxybenzoyl) derivative. However, if a substituted phthalic anhydride were used, a mixture of regioisomers could be formed.

The coupling reaction to form the amide bond is often facilitated by the use of coupling agents, such as carbodiimides, which activate the carboxylic acid group of the 2-carboxybenzoyl moiety for reaction with the amine of O-benzyl-L-tyrosine. The choice of coupling agent and reaction conditions is critical to prevent side reactions.

Protection and Deprotection Group Chemistry

The strategic use of protecting groups is fundamental to the successful synthesis of this compound, preventing unwanted side reactions and ensuring that the desired chemical transformations occur at the correct functional groups.

Strategies for Temporary and Permanent Protecting Group Application

In the synthesis of this compound, the benzyl group serves as a semi-permanent protecting group for the phenolic hydroxyl group of tyrosine. This protection is crucial to prevent O-acylation during the subsequent N-acylation step. The benzyl group is typically introduced via Williamson ether synthesis, reacting L-tyrosine with benzyl bromide in the presence of a base.

The amino group of tyrosine is often temporarily protected during the benzylation of the hydroxyl group to prevent N-benzylation. Common temporary protecting groups for the amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). After the O-benzylation is complete, the temporary amino protecting group is removed to allow for the subsequent N-acylation with the 2-carboxybenzoyl group.

Selective Removal of Protecting Groups (e.g., Benzyl, Boc, Fmoc)

The choice of protecting groups is dictated by their orthogonal stability, meaning that one group can be removed selectively in the presence of others.

Benzyl (Bzl) Group: The O-benzyl group is stable to a wide range of reaction conditions, including those used for the removal of Boc and Fmoc groups. It is typically removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C). Other methods for benzyl group removal include the use of strong acids like HBr in acetic acid or trifluoroacetic acid (TFA), although these conditions can sometimes lead to side reactions. nih.gov More recent methods have explored milder conditions for debenzylation. For instance, oxidative deprotection using ozone has been shown to be effective for benzyl ethers, proceeding through a benzoic ester intermediate which is then hydrolyzed. organic-chemistry.org Another mild oxidative method employs a nitroxyl-radical catalyst.

tert-Butoxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group. It is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. These conditions are generally mild enough not to affect the O-benzyl ether.

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group. It is typically removed by treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). These conditions are orthogonal to the acid-labile Boc group and the reductively cleaved benzyl group.

Mitigation of Side Reactions During Deprotection

A significant side reaction during the acid-catalyzed deprotection of O-benzyl tyrosine derivatives is the intramolecular migration of the benzyl group from the oxygen atom to the aromatic ring of the tyrosine side chain, leading to the formation of 3-benzyltyrosine. nih.gov This side reaction can be minimized by the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic species that can trap the liberated benzyl cation before it can alkylate the tyrosine ring.

ScavengerDeprotection ConditionsEfficacy in Suppressing Benzyl Migration
AnisoleHBr in Acetic AcidModerate
ThioanisoleTrifluoroacetic Acid (TFA)High
Phenol (B47542)HBr in Trifluoroacetic AcidModerate
p-CresolHBr in Trifluoroacetic AcidModerate

The use of a mixture of trifluoroacetic acid and acetic acid (e.g., a 7:3 mixture) has also been shown to suppress the loss of the O-benzyl group and the formation of 3-benzyltyrosine during the removal of Boc groups. nih.gov

Purification and Isolation Techniques for this compound

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, reagents, and any by-products formed during the synthesis. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column Chromatography: For laboratory-scale preparations, silica (B1680970) gel column chromatography is a commonly employed technique for the purification of O-benzyl-L-tyrosine derivatives. nih.gov The choice of eluent system is crucial for achieving good separation. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). While effective, scaling up column chromatography can be challenging due to the large volumes of solvent required and the potential for reduced yield. epo.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is particularly well-suited for the purification of amino acid derivatives. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid.

A gradient elution is commonly used, where the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. The detection is usually performed using a UV detector, as the aromatic rings in this compound absorb UV light. Preparative HPLC can be used to isolate larger quantities of the pure compound. google.com

Chromatographic MethodStationary PhaseMobile Phase (Typical)Application
Column ChromatographySilica GelGradient of Hexane/Ethyl AcetatePrimary purification of crude product
Reversed-Phase HPLCC18-modified SilicaGradient of Water/Acetonitrile with 0.1% TFAHigh-purity final purification, analysis

Recrystallization and Precipitation Techniques

The purification of this compound and its precursors is a critical step in its synthesis to ensure high purity for subsequent reactions. Recrystallization and precipitation are common methods employed for this purpose.

For closely related N-protected O-benzyl-L-tyrosine derivatives, such as N-Boc-O-benzyl-L-tyrosine and N-acetyl-O-benzyl-L-tyrosine, precipitation is a widely used purification technique. google.com This typically involves dissolving the crude product in an aqueous basic solution, followed by acidification with an acid like hydrochloric acid. The resulting neutralization causes the desired compound to precipitate out of the solution as a solid, which can then be isolated by filtration, washed, and dried. google.com For instance, in the synthesis of N-Boc-(O-benzyl)tyrosine, after the reaction is complete, the aqueous solution is washed with an organic solvent like toluene and then neutralized with hydrochloric acid to precipitate the solid product. google.com

Recrystallization is another powerful purification method that relies on the differential solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For O-benzyl-l-tyrosine N-carboxy anhydride, a related derivative, a mixture of ethyl acetate and hexane has been successfully used for recrystallization, yielding colorless needle-shaped crystals. While specific solvent systems for this compound are not detailed in the available literature, one could anticipate that a mixture of a polar solvent (to dissolve the compound) and a non-polar solvent (to induce precipitation upon cooling) would be effective.

Technique Description Typical Solvents/Reagents for Related Compounds Key Considerations
Precipitation The compound is precipitated from a solution by altering the solvent composition or pH.Aqueous base (e.g., NaOH), acid (e.g., HCl)Efficient for removing impurities with different acid-base properties. The final pH is critical for maximizing yield.
Recrystallization The compound is dissolved in a hot solvent and allowed to crystallize upon cooling.Ethyl acetate/hexaneThe choice of solvent is crucial for effective purification. Cooling rate can affect crystal size and purity.

Derivatization and Analog Synthesis from this compound Scaffold

The this compound scaffold provides multiple reactive sites for further chemical modifications, enabling the synthesis of a diverse range of analogs with potentially unique properties.

Modifications of the Carboxybenzoyl Moiety: Esterification, Amidation

The two carboxylic acid groups of the 2-carboxybenzoyl moiety are key handles for derivatization.

Esterification: The carboxylic acid groups can be converted to esters through reaction with an alcohol in the presence of an acid catalyst. This modification can alter the compound's solubility, polarity, and pharmacokinetic properties. For example, Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol and a strong acid catalyst, is a common method. researchgate.net However, care must be taken to avoid racemization, especially when using high-boiling solvents like toluene. researchgate.net

Amidation: The carboxylic acid groups can also be converted to amides by reaction with an amine using a coupling agent. This transformation is fundamental in peptide synthesis. Reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are often used to activate the carboxylic acid for reaction with an amine. mdpi.com The choice of base in such reactions is critical to minimize racemization of the chiral center. mdpi.com The amidation of the carboxybenzoyl moiety can be used to link this compound to other amino acids or molecules, creating larger and more complex structures.

Transformations of the Tyrosine Side Chain and Backbone

The tyrosine side chain and the amino acid backbone of this compound offer further opportunities for chemical modification.

The benzyl protecting group on the phenolic hydroxyl group can be removed through catalytic hydrogenation to yield the free phenol. This deprotection step is often necessary to unmask the hydroxyl group for further reactions or to obtain the final target molecule.

The aromatic ring of the tyrosine side chain is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, allowing for the introduction of various functional groups. Additionally, modern cross-coupling reactions could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring, further diversifying the molecular structure.

The carboxylic acid of the tyrosine backbone can be reduced to a primary alcohol, or the entire amino acid can be incorporated into a peptide chain through standard peptide coupling protocols.

Development of Conformationally Restricted Analogues

To study the structure-activity relationship of molecules derived from this compound, conformationally restricted analogues are often synthesized. These analogues have reduced conformational flexibility, which can help to identify the bioactive conformation. The synthesis of a tricyclic tyrosine analogue has been reported, where the χ1 and χ2 angles of the tyrosine moiety are constrained. nih.gov This was achieved through a synthetic route involving key steps such as an asymmetric tandem Michael addition, an intramolecular Friedel-Crafts reaction, and an intramolecular Mannich reaction. nih.gov Such strategies could potentially be applied to the this compound scaffold to create novel constrained structures.

Stereochemical Control and Resolution of Isomers

The L-configuration of the tyrosine backbone is a crucial stereochemical feature of this compound. Maintaining this stereochemistry throughout the synthetic and derivatization processes is paramount. The risk of racemization is present in many chemical transformations, particularly those involving the activation of the carboxylic acid group or reactions conducted under harsh basic or acidic conditions.

Academic Investigations of O Benzyl N 2 Carboxybenzoyl L Tyrosine in Molecular and Cellular Systems Excluding Clinical Human Trials

Receptor and Ligand Binding Research Involving O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine

Binding Affinity Determination in Cell-Free and Cell-Based Assays

Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Elucidation of this compound Binding Sites on Macromolecules

Detailed experimental studies elucidating the specific macromolecular binding sites of this compound are not prominently available in current scientific literature. The characterization of how this specific molecule interacts with proteins, nucleic acids, or other large biological molecules at an atomic level requires dedicated research, such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy of the compound in complex with its biological target. Without such studies, any discussion of its binding sites would be purely speculative.

This compound as a Biochemical Tool

The unique structure of this compound, which combines a protected amino acid with an N-acyl group, suggests its potential utility as a versatile tool in biochemical research. O-Benzyl-L-tyrosine itself is a known building block in the synthesis of peptides and other bioactive compounds. sigmaaldrich.comchemimpex.com The addition of the N-(2-carboxybenzoyl) group introduces further chemical functionality that could be exploited in various assays.

High-throughput screening (HTS) is a foundational method in drug discovery for identifying "hit" compounds that interact with a biological target. chemimpex.com Compounds like this compound, with their distinct chemical moieties, could be included in chemical libraries for HTS campaigns. The purpose of such screening would be to identify novel protein targets with which the compound interacts. The general workflow for such a campaign is outlined below.

Table 1: Hypothetical High-Throughput Screening Workflow for this compound

StepDescriptionPotential Readout
Assay Development An appropriate biochemical or cell-based assay is designed to measure a specific biological activity. This could be an enzyme inhibition assay, a protein-protein interaction assay, or a reporter gene assay.Fluorescence, Luminescence, Absorbance
Library Screening A large library of compounds, including this compound, is tested in the developed assay.Identification of "hits" that modulate the assay signal.
Hit Confirmation The activity of the initial hits is confirmed by re-testing.Confirmed activity and initial dose-response.
Target Deconvolution For phenotypic screens, further studies are conducted to identify the specific molecular target of the hit compound.Identification of binding proteins.

While no specific HTS campaigns employing this compound are documented, its structural features make it a candidate for such exploratory studies.

N-acyl amino acids are a class of signaling molecules with roles in various biological processes. mdpi.com For instance, N-Acetyl-L-tyrosine, a structurally related compound, can act as a regulator of mitochondrial stress response and influence cellular metabolism. medchemexpress.com Similarly, O-phospho-L-tyrosine has been shown to inhibit cell growth by activating protein tyrosine phosphatases, key players in cellular signaling. nih.gov

Given this context, this compound could be used as a probe to investigate its effects on specific signaling pathways or metabolic networks. Researchers could treat cells with the compound and use techniques like Western blotting, mass spectrometry-based proteomics, or metabolomics to observe changes in protein phosphorylation, protein expression, or metabolite levels. This would help to elucidate the pathways modulated by this specific N-acyl tyrosine derivative.

The structure of this compound allows for its potential modification into affinity probes or reporter constructs. The carboxylic acid group on the benzoyl moiety provides a convenient handle for chemical ligation. For example, it could be conjugated to a reporter molecule, such as biotin (B1667282) or a fluorescent dye.

Such a modified probe could be used in "pull-down" experiments to isolate its binding partners from cell lysates. The general principle of such an experiment is outlined below.

Table 2: General Principle of an Affinity Probe Experiment

StepDescription
Probe Synthesis This compound is chemically linked to an affinity tag (e.g., biotin).
Incubation The biotinylated probe is incubated with a cell lysate or tissue extract to allow it to bind to its target protein(s).
Capture The probe-protein complexes are captured using a resin coated with a high-affinity binder for the tag (e.g., streptavidin-coated beads for a biotin tag).
Elution & Identification The bound proteins are eluted from the resin and identified using techniques like mass spectrometry.

This approach would be a powerful method for identifying the currently unknown macromolecular targets of this compound. Bifunctional amino acids with both photo-crosslinking and bioorthogonal handles have been successfully used for similar purposes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no specific structure-activity relationship (SAR) studies available in the literature for this compound. However, SAR studies on related N-acyl tyrosine derivatives can provide valuable insights into how modifications to the different parts of the molecule might affect biological activity.

SAR studies on other classes of N-acyl tyrosine derivatives have revealed key structural features that are important for their biological activity. For example, in a series of N-acylhydrazones, the type and position of functional groups on the aromatic rings were found to significantly impact their antioxidant and cytotoxic properties. royalsocietypublishing.org

In another example, studies on tyrosinase inhibitors with a benzoyl piperazine (B1678402) structure showed that modifications to the benzoyl and cinnamoyl moieties influenced their inhibitory potency. acs.org These findings highlight the importance of the N-acyl group in determining the biological profile of the molecule.

For a hypothetical SAR study of this compound derivatives, one could systematically modify the three main components of the molecule:

The O-Benzyl Group: The benzyl (B1604629) group could be substituted with other protecting groups or replaced with different functionalities to explore the impact on activity.

The N-(2-carboxybenzoyl) Group: The position of the carboxyl group on the benzoyl ring could be moved, or the entire benzoyl group could be replaced with other acyl groups to determine the optimal structure for a given biological effect.

The Tyrosine Core: The core amino acid could be replaced with other natural or unnatural amino acids to probe the importance of the tyrosine side chain.

The following table illustrates a hypothetical SAR study on a generic N-acyl tyrosine derivative, highlighting how different modifications could be explored.

Table 3: Hypothetical SAR Study of N-Acyl Tyrosine Derivatives

DerivativeModificationRationale
1 O-Methyl-N-(2-carboxybenzoyl)-L-tyrosineInvestigate the effect of a smaller O-alkyl group.
2 O-Benzyl-N-(3-carboxybenzoyl)-L-tyrosineDetermine the importance of the carboxyl group position on the N-acyl moiety.
3 O-Benzyl-N-(2-carboxybenzoyl)-L-phenylalanineAssess the role of the hydroxyl group on the tyrosine core (by its absence).
4 O-Benzyl-N-(benzoyl)-L-tyrosineEvaluate the contribution of the carboxyl group on the N-acyl moiety to activity.

Such studies would be crucial for optimizing the biological activity of this compound and for developing more potent and selective derivatives for biochemical and therapeutic applications.

Exploration of Substituent Effects on Molecular Interactions and Selectivity

The specific arrangement of substituents on the L-tyrosine core of this compound is predicted to significantly influence its molecular interactions and binding selectivity. Research on analogous N-acyl-L-tyrosine derivatives has shed light on how modifications to these substituents can modulate biological activity.

Studies on a series of N-(2-benzoylphenyl)-L-tyrosine analogs, which share the N-acylphenyl feature with the target compound, have demonstrated that even modest alterations to the N-aryl moiety can have substantial impacts on molecular interactions. nih.gov In these studies, the addition of substituents to the benzoylphenyl group generally resulted in compounds with reduced activity in cell-based functional assays, even when binding affinity to the target receptor, peroxisome proliferator-activated receptor gamma (PPARγ), was maintained. nih.gov This suggests a delicate structure-activity relationship (SAR) where the steric and electronic properties of the substituents are critical for optimal interaction with the receptor's binding pocket. nih.gov The most effective modifications in these studies involved the bioisosteric replacement of one of the phenyl rings, highlighting the importance of maintaining a specific conformational profile for activity. nih.gov

Based on these findings for structurally similar molecules, it can be inferred that the O-benzyl and N-(2-carboxybenzoyl) groups of this compound play crucial roles in defining its three-dimensional shape and its capacity for specific molecular interactions. The benzyl group likely influences hydrophobic interactions, while the carboxybenzoyl moiety can participate in hydrogen bonding and electrostatic interactions, which would be critical for its binding selectivity to potential protein targets.

In Vitro Biological Activities of this compound (Non-Clinical Focus)

The chemical structure of this compound suggests the potential for a range of in vitro biological activities. While direct studies on this specific compound are not prevalent in the reviewed literature, research on molecules containing benzyl and N-acyl moieties provides a foundation for hypothesizing its potential biological profile in non-clinical settings.

Derivatives containing benzyl groups have been a focus of antimicrobial research. Studies on a series of benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have shown potent inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low microgram-per-milliliter range. nih.govmdpi.com For instance, certain substituted benzyloxy derivatives demonstrated significant efficacy, suggesting that the presence and substitution pattern of the benzyl group are key to their antibacterial action. nih.govmdpi.com

Similarly, research on benzyl α-L-rhamnopyranoside derivatives has indicated that these compounds exhibit antimicrobial activity, with a notable propensity for antifungal effects over antibacterial actions. researchgate.netmdpi.com The structure-activity relationship studies in this class of compounds further emphasize the role of the benzyl group in their biological activity. researchgate.netmdpi.com

While these studies are on compounds that differ structurally from this compound, they establish a precedent for the antimicrobial potential of benzyl-containing molecules. The specific combination of the O-benzyl group and the N-(2-carboxybenzoyl) moiety in the target compound could potentially lead to novel antimicrobial properties, a hypothesis that warrants direct experimental investigation.

Table 1: In Vitro Antibacterial Activity of Selected Benzyl Guanidine Derivatives

Compound Test Organism Minimum Inhibitory Concentration (MIC) in µg/mL
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) S. aureus 0.5
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) E. coli 1
10d (3-(4-trifluoromethyl)-benzyloxy derivative) S. aureus 1
10d (3-(4-trifluoromethyl)-benzyloxy derivative) E. coli 16
10a, 10j, 10r-s (aminoguanidine hydrazone derivatives) S. aureus 4
10a, 10j, 10r-s (aminoguanidine hydrazone derivatives) E. coli 4

Data sourced from a study on benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. nih.gov

The potential for antioxidant and radical scavenging activity is another area of interest for molecules with structures related to this compound. Research into novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has demonstrated significant antioxidant properties. nih.govmdpi.comresearchgate.net These compounds were effective in various in vitro antioxidant assays, including scavenging of the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl). nih.govmdpi.comresearchgate.net The degree of activity was influenced by the substituents on the aryl ring, indicating that the electronic nature of the substituents plays a role in the radical scavenging capacity. nih.gov

Other studies on N-substituted benzyl/phenyl-acetamides have also reported moderate to significant radical scavenging activity. manchester.ac.uk The presence of the amide linkage and the aromatic rings are thought to contribute to this antioxidant potential. Given that this compound contains both a benzyl group and an N-acyl structure, it is plausible that it could exhibit antioxidant properties. The phenolic-like structure, although protected by a benzyl group, and the presence of aromatic systems could potentially allow it to participate in electron or hydrogen atom transfer reactions to neutralize free radicals.

Table 2: Antioxidant Activity of Selected N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Compound DPPH Radical Scavenging (% after 20 min) DPPH Radical Scavenging (% after 60 min)
10a (unfunctionalized phenyl) 57% 78%
10b (4-fluorophenyl) 64.5% 79%
10c (2,4-difluorophenyl) 81% 96%
10d (4-fluoro-3-methylphenyl) 64.5% 79%

Data sourced from a study on the antioxidant properties of novel nitrones. nih.gov

The structural motifs within this compound are also found in compounds investigated for their effects on cell proliferation and survival. For example, some thiol-based prooxidative chain-transfer agents have been identified as novel cytostatic drugs that can inhibit the proliferation of various cancer cell lines in vitro. mdpi.com These agents exploit the higher levels of initiator-free radicals often found in tumor cells. mdpi.com

Furthermore, combinations of tyrosine kinase inhibitors have been shown to exert synergistic cytotoxic effects on multiple carcinoma cell lines, leading to apoptosis. nih.gov While this compound is not a tyrosine kinase inhibitor in the classical sense, its L-tyrosine backbone is a fundamental component of such molecules. Additionally, studies on hybrid molecules combining benzylguanidine with an alkylating agent have shown cytotoxicity against neuroblastoma cells. nih.gov These findings suggest that the benzyl and tyrosine-like components of this compound could potentially contribute to cytostatic or growth-modulating activities in cell culture models, a possibility that would require dedicated experimental validation.

Analytical and Spectroscopic Characterization of O Benzyl N 2 Carboxybenzoyl L Tyrosine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine from starting materials, byproducts, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. Given the compound's aromatic nature and the presence of chromophoric groups (the benzoyl and benzyl (B1604629) moieties), UV detection is highly effective.

A typical HPLC method would employ a reverse-phase column, such as a C18 or C8 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH to suppress the ionization of the carboxylic acid groups) and an organic solvent like acetonitrile (B52724) or methanol. google.com The pH of the mobile phase is a critical parameter, as it affects the retention of the acidic compound. glsciences.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from both more polar and less polar impurities. Detection is typically performed at a wavelength where the aromatic rings absorb strongly, likely in the range of 225-235 nm. google.com

Table 1: Typical HPLC Parameters for the Analysis of Aromatic Carboxylic Acids and Amino Acid Derivatives

ParameterTypical ConditionRationale
ColumnReverse-Phase C18 or C8, 150-250 mm length, 4.6 mm I.D., 3-5 µm particle sizeProvides good retention and separation of non-polar to moderately polar compounds.
Mobile Phase AAqueous buffer (e.g., 0.1% Phosphoric Acid or Potassium Phosphate Buffer)Controls pH and ionic strength, influencing the retention of ionizable compounds. google.com
Mobile Phase BAcetonitrile or MethanolOrganic modifier to elute the compound from the reverse-phase column.
ElutionGradientAllows for the separation of compounds with a wide range of polarities.
Flow Rate0.8 - 1.2 mL/minStandard flow rate for analytical HPLC columns. google.com
DetectionUV at 225-235 nmThe aromatic rings in the molecule provide strong UV absorbance in this range. google.com
Column Temperature30 - 40 °CEnsures reproducible retention times and can improve peak shape. google.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. However, GC can be employed for the analysis of volatile derivatives of the compound. Through derivatization, the polar functional groups (carboxylic acids and the secondary amine) can be converted into less polar, more volatile groups. For instance, esterification of the carboxylic acid groups and acylation or silylation of the amine can be performed. While not a primary method for this specific compound, it remains an option for specialized analytical problems.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of the synthesis of this compound. It allows for a rapid and qualitative assessment of the consumption of starting materials (O-benzyl-L-tyrosine and phthalic anhydride) and the formation of the product. A common mobile phase for the separation of amino acid derivatives on silica (B1680970) gel plates is a mixture of n-butanol, acetic acid, and water. reachdevices.com This solvent system provides a good separation based on the polarity of the compounds. After development, the plate is typically visualized using a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a colored spot, or under UV light, which reveals the aromatic components of the molecule. youtube.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR: The ¹H NMR spectrum provides detailed information about the number and types of protons and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the protons of the tyrosine backbone, the O-benzyl group, and the N-(2-carboxybenzoyl) group. The aromatic region (typically 7.0-8.0 ppm) would be complex, showing signals for the protons of the two benzene (B151609) rings of the O-benzyl-tyrosine moiety and the four protons of the phthaloyl group. ekb.eg A characteristic multiplet in the aromatic region is indicative of the N-phthaloyl group. ekb.eg The benzylic protons of the O-benzyl group would appear as a singlet around 5.0 ppm. The protons of the tyrosine alpha-carbon and beta-carbons would appear in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show signals for the carbonyl carbons of the carboxylic acids and the amide, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the tyrosine backbone. The presence of multiple carbonyl signals would be a key indicator of the compound's structure.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in the complex aromatic region, and for confirming the connectivity of the different structural fragments.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton TypePredicted Chemical Shift (ppm)Characteristic Features
Phthaloyl Protons~7.6 - 7.8Multiplet, integrating to 4H. ekb.eg
Benzyl and Tyrosine Aromatic Protons~6.8 - 7.5Complex multiplets, integrating to 9H.
O-Benzyl CH₂~5.0Singlet, integrating to 2H.
Tyrosine α-CH~4.5 - 5.0Multiplet, integrating to 1H.
Tyrosine β-CH₂~3.0 - 3.5Multiplet, integrating to 2H.
Carboxylic Acid OH>10.0Broad singlet, may be exchangeable with D₂O.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) are well-suited for analyzing this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. The fragmentation pattern can provide valuable structural information. For example, cleavage of the benzyl ether bond, the amide bond, and losses of water or carbon dioxide would be expected.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the chemical formula of this compound and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the various functional groups present in this compound. The spectrum is a composite of the vibrations of its constituent parts: the carboxylic acid, the amide linkage, the benzyl ether, and the substituted aromatic rings.

The presence of two carboxylic acid groups (one from the tyrosine moiety and one from the N-benzoyl group) is expected to produce a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The amide carbonyl, part of the N-benzoyl group, is expected to absorb at a lower wavenumber, approximately 1650-1680 cm⁻¹, due to resonance. For comparison, N-phthaloyl derivatives of amino acids show characteristic absorptions for the imide carbonyls, often seen as two bands, which in this case are replaced by amide and carboxyl absorptions. ekb.eg

The aromatic rings (the tyrosine ring and the benzyl group) will show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ region. The para-substituted pattern of the tyrosine ring can be identified by out-of-plane bending vibrations in the 850-800 cm⁻¹ range. ekb.eg Furthermore, the C-O stretching vibration of the benzyl ether linkage is anticipated to produce a strong signal around 1250-1200 cm⁻¹ (asymmetric stretch) and 1100-1000 cm⁻¹ (symmetric stretch).

Table 1: Expected Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Functional GroupVibration Type
3300 - 2500Carboxylic AcidO-H Stretch (broad)
3100 - 3000AromaticC-H Stretch
~1725Carboxylic AcidC=O Stretch
~1670AmideC=O Stretch (Amide I)
1600 - 1450AromaticC=C Stretch
~1540AmideN-H Bend (Amide II)
1250 - 1200Benzyl EtherC-O-C Asymmetric Stretch
850 - 800AromaticC-H Out-of-plane Bend (p-substitution)

Note: The values are approximate and can be influenced by the molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The UV-Vis spectrum of this compound is dominated by the π → π* electronic transitions of its three aromatic chromophores: the para-substituted benzene ring of tyrosine, the benzyl ether group, and the N-(2-carboxybenzoyl) group.

The tyrosine chromophore itself typically exhibits two main absorption bands. iosrjournals.orgnih.gov In an unmodified L-tyrosine, these appear around 275 nm (¹Lₐ band) and 224 nm (¹Lₐ band). iosrjournals.org The benzylation of the phenolic hydroxyl group is expected to cause a slight red shift (bathochromic shift) in these absorptions. The N-(2-carboxybenzoyl) group, which is structurally related to the phthalimide (B116566) chromophore, also contributes significantly to the spectrum. Phthalimides are known to absorb in the UV region, and the introduction of this group is expected to introduce strong absorption bands below 300 nm. Studies on N-phthaloyl derivatives of other amino acids confirm photochemical activity and absorption in the UV range. researchgate.netresearchgate.net

Therefore, a composite spectrum is expected, with a prominent band around 280 nm corresponding to the benzylated tyrosine system and more intense absorptions at shorter wavelengths (likely in the 220-240 nm range and below 210 nm) where the contributions from all aromatic systems overlap. nih.gov

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Approx. λmax (nm)Chromophore(s)Electronic Transition
~280O-Benzyl-tyrosine moietyπ → π* (¹Lₐ band)
~225-240O-Benzyl-tyrosine, N-(2-carboxybenzoyl)π → π* (¹Lₐ band, phthaloyl-related)
< 210All aromatic systemsπ → π* (¹B band)

Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent used.

X-ray Crystallography and Solid-State Structural Determination

The crystal structure would be expected to be stabilized by a network of intermolecular hydrogen bonds. The two carboxylic acid groups are potent hydrogen bond donors and acceptors and would likely form strong dimeric interactions (R₂²(8) motif) or extended chains with neighboring molecules. The amide N-H group can also act as a hydrogen bond donor.

Table 3: Expected or Typical Crystallographic Parameters for this compound based on Analogous Structures

ParameterExpected Feature/ValueSignificance
Crystal SystemLikely Monoclinic or OrthorhombicCommon for chiral organic molecules
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)Reflects the enantiomerically pure L-configuration
Hydrogen BondingExtensive network involving COOH and NH groupsKey determinant of crystal packing
Aromatic InteractionsPotential for π-π stackingContributes to packing stability
ConformationTorsion angles determined by steric minimizationDefines the 3D shape of the molecule

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for confirming the stereochemistry of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation, especially the environment around its chromophores.

For this molecule, the L-configuration of the alpha-carbon induces chirality in the electronic transitions of the nearby aromatic chromophores. The near-UV CD spectrum (typically 250-350 nm) is particularly sensitive to the environment of the aromatic side chains. mdpi.com The tyrosine chromophore in L-amino acids typically gives rise to a characteristic CD signal. For instance, poly-L-tyrosine exhibits distinct CD bands that are indicative of its helical structure and the chiral environment of the tyrosyl residues. nih.govdocumentsdelivered.com

The presence of the N-(2-carboxybenzoyl) group introduces another chromophore close to the stereocenter, which will also become CD-active. The observed CD spectrum will be a superposition of the signals from both the O-benzyl-tyrosine and the N-benzoyl chromophores. The signs and magnitudes of the Cotton effects (the peaks and troughs in the CD spectrum) are determined by the spatial arrangement of these groups relative to each other. A positive peak around 270-280 nm and other features at shorter wavelengths would be expected, confirming the L-configuration. nih.gov

Table 4: Expected Circular Dichroism (CD) Spectral Features for this compound

Wavelength Region (nm)Associated ChromophoreExpected Signal Feature
260 - 290O-Benzyl-tyrosine moietyCharacteristic Cotton effect (e.g., weak positive or negative band)
220 - 250Aromatic systems, AmideStronger Cotton effects from overlapping transitions
< 220All chromophoresComplex signals sensitive to backbone conformation

Note: The sign and magnitude of the Cotton effects are highly dependent on solvent and molecular conformation.

Computational and Theoretical Studies on O Benzyl N 2 Carboxybenzoyl L Tyrosine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools to predict how a ligand, such as O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine, might interact with a biological target and to understand its dynamic behavior.

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking studies on derivatives of N-(2-benzoylphenyl)-L-tyrosine have shown that these molecules can effectively bind to the active sites of various enzymes. researchgate.net For this compound, it is hypothesized that the bulky N-acyl group, which includes a carboxybenzoyl moiety, and the O-benzyl group would play significant roles in defining its binding orientation within a target's active site.

The interaction of tyrosine derivatives with protein targets often involves a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govresearchgate.net In the case of this compound, the carboxylic acid groups on both the tyrosine backbone and the benzoyl moiety are likely to act as hydrogen bond donors and acceptors. The two phenyl rings from the benzyl (B1604629) and benzoyl groups, along with the tyrosine side chain, provide extensive opportunities for hydrophobic and pi-pi stacking interactions with aromatic residues in a binding pocket.

A hypothetical docking study of this compound into a generic kinase active site, a common target for tyrosine derivatives, might reveal the binding interactions summarized in the table below.

Functional Group of LigandPotential Interacting Residue TypeType of InteractionEstimated Distance (Å)
Tyrosine CarboxylLysine, ArginineHydrogen Bond, Salt Bridge1.8 - 2.5
Carboxybenzoyl GroupSerine, ThreonineHydrogen Bond2.0 - 2.8
O-Benzyl Phenyl RingPhenylalanine, TyrosinePi-Pi Stacking3.5 - 4.5
Benzoyl Phenyl RingLeucine, ValineHydrophobic3.8 - 5.0

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a wide range of three-dimensional structures. The peptide backbone's phi (φ) and psi (ψ) dihedral angles, as well as the rotations around the bonds in the side chains and the N-acyl group, define its conformational space.

Molecular dynamics simulations can be employed to explore the conformational landscape and identify low-energy, stable conformations. These simulations would likely show that the large N-acyl and O-benzyl groups significantly influence the accessible regions of the Ramachandran plot for the tyrosine residue. The steric hindrance imposed by these bulky groups would likely restrict the conformational freedom of the backbone. nih.govnih.gov

The energy landscape of this compound is expected to feature multiple local energy minima, corresponding to different stable conformations. The relative energies of these conformations, and the energy barriers between them, would dictate the molecule's dynamic behavior and its ability to adapt its shape to fit into a binding site.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings and the carboxylate groups, which are the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl groups and the aromatic systems, indicating these as potential sites for nucleophilic attack. A hypothetical FMO analysis might yield the following results.

ParameterCalculated Value (eV)Interpretation
HOMO Energy-6.5Indicates moderate electron-donating ability.
LUMO Energy-1.2Suggests a reasonable electron-accepting capability.
HOMO-LUMO Gap5.3Implies good kinetic stability.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule and are useful for predicting non-covalent interactions. The ESP map of this compound would highlight regions of negative potential (red) and positive potential (blue).

The areas of negative potential are expected to be concentrated around the oxygen atoms of the carboxyl and carbonyl groups, indicating these as sites for favorable interactions with positively charged species or hydrogen bond donors. wikimedia.orgresearchgate.net Regions of positive potential would likely be found around the amide and hydroxyl protons, suggesting these as sites for interaction with negatively charged groups or hydrogen bond acceptors. The aromatic rings would exhibit a more neutral potential, with some negative character above and below the plane of the rings due to the pi-electron clouds.

In Silico Modeling of Pharmacokinetic Parameters Relevant to Research (Excluding Clinical Human Relevance)

In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a research tool. neuroquantology.comnih.govnih.gov For this compound, these predictions can help in designing experiments and understanding its behavior in biological systems.

The presence of multiple polar functional groups, including two carboxylic acids and an amide, suggests that the molecule will have a degree of water solubility. However, the large nonpolar surface area contributed by the three aromatic rings will also impart significant lipophilicity. This balance between hydrophilicity and lipophilicity is a key determinant of its pharmacokinetic properties.

A summary of predicted ADME parameters for research purposes is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

ParameterPredicted ValueImplication for Research Use
LogP (Octanol-Water Partition Coefficient)3.5Indicates good membrane permeability.
Topological Polar Surface Area (TPSA)120 ŲSuggests moderate to low cell permeability.
Number of Hydrogen Bond Donors3Contributes to solubility and target binding.
Number of Hydrogen Bond Acceptors6Contributes to solubility and target binding.
Likelihood of P-glycoprotein SubstrateHighMay be subject to active efflux from cells.

Solubility and Permeability Modeling for in vitro Assay Design

No publicly accessible data from computational modeling studies on the solubility and permeability of this compound could be located. Such studies are crucial in the early phases of drug discovery to predict the compound's behavior in aqueous and lipid environments, which informs the design of relevant in vitro assays. Typically, these models would predict parameters such as aqueous solubility (LogS) and cell permeability, often modeled on systems like Caco-2 cells.

Interactive Data Table: Predicted Solubility and Permeability of this compound (Data not available)

Parameter Predicted Value Method/Software
Aqueous Solubility (LogS) N/A N/A
Caco-2 Permeability (logPapp) N/A N/A
Human Intestinal Absorption (%) N/A N/A

Metabolic Stability Predictions in Experimental Systems

Information from computational models predicting the metabolic stability of this compound is not available in the reviewed literature. These predictions are vital for estimating a compound's half-life and clearance in experimental systems, such as human liver microsomes. Models would typically identify potential sites of metabolism by cytochrome P450 enzymes and predict the rate of metabolic turnover.

Interactive Data Table: Predicted Metabolic Stability of this compound (Data not available)

System Predicted Parameter Predicted Value
Human Liver Microsomes Intrinsic Clearance (CLint) N/A
Human Liver Microsomes Half-life (t½) N/A
Cytochrome P450 Isoform (e.g., CYP3A4) Site of Metabolism N/A

Future Directions and Emerging Research Avenues for O Benzyl N 2 Carboxybenzoyl L Tyrosine

Development of Advanced and Sustainable Synthetic Strategies

The multi-step synthesis of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine traditionally relies on methods that can be resource-intensive and generate significant chemical waste. Future research will undoubtedly focus on creating more advanced and sustainable synthetic pathways.

A key area of development is the adoption of "green chemistry" principles. rsc.org This includes the exploration of alternative, less toxic solvents to replace commonly used ones like dichloromethane (B109758) and dimethylformamide. rsc.org Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent for both solution- and solid-phase peptide synthesis and could be adapted for the synthesis of this compound. rsc.org Furthermore, the use of water as a reaction medium is a major goal in sustainable peptide chemistry. nih.gov The development of water-dispersible nanoparticles of protected amino acids represents a significant step towards organic solvent-free synthesis. nih.gov

Another avenue for improvement lies in minimizing the use of protecting groups, a concept known as Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS). researchgate.net Successfully incorporating side-chain unprotected tyrosine into synthetic sequences would drastically reduce the number of steps and the amount of hazardous reagents, such as trifluoroacetic acid, required for deprotection. researchgate.net Biocatalysis also presents a powerful tool for improving the sustainability of synthetic processes. Enzymatic reactions can offer high selectivity under mild conditions, reducing the environmental impact of chemical transformations. researchgate.net

Synthetic StrategyPotential AdvantageRelevant Research Focus
Green Solvents Reduced toxicity and waste generation. rsc.orgInvestigating solvents like propylene carbonate and water for key reaction steps. rsc.orgnih.gov
Minimal-Protection Synthesis Fewer synthetic steps, reduced reagent use, and less waste. researchgate.netDevelopment of methods for the direct use of side-chain unprotected tyrosine. researchgate.net
Biocatalysis High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netExploring enzymatic routes for the formation of the amide bond or other key transformations. researchgate.net

Exploration of Novel Biochemical Targets for this compound Analogues

The structural scaffold of this compound is ripe for modification to create analogues that can interact with a wide array of novel biochemical targets. The inherent properties of the tyrosine residue make it a key player in numerous biological signaling pathways.

A primary area of interest is the targeting of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular regulation, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders. wikipedia.orgacs.org Analogues of this compound could be designed as specific inhibitors or modulators of these enzymes. For instance, by modifying the benzoyl moiety and the benzyl (B1604629) protecting group, it may be possible to achieve high selectivity for a particular kinase or phosphatase. nih.gov

Furthermore, the core structure can be elaborated to target other classes of enzymes or receptors. For example, derivatives could be synthesized to interact with hormone receptors, such as the estrogen or progesterone (B1679170) receptors, which are key targets in hormone-dependent cancers. mdpi.com The design of such molecules can be guided by computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict binding affinities and guide synthetic efforts. mdpi.com The exploration of tyrosine-tRNA-derived fragments and their interactions with metabolic enzymes like lactate (B86563) dehydrogenase A (LDHA) also opens up new possibilities for targeting cancer metabolism. nih.gov

Integration into Complex Chemical Biology Tools for Systems-Level Studies

The unique chemical handles present in this compound make it an ideal candidate for incorporation into sophisticated chemical biology tools. These tools are essential for studying complex biological processes at a systems level.

One promising application is the development of probes to study post-translational modifications, particularly tyrosine phosphorylation. nih.govpnas.org By incorporating reporter groups, such as fluorophores or affinity tags, onto the this compound scaffold, researchers can create probes to visualize, isolate, and identify tyrosine-phosphorylated proteins within the cell. This would provide invaluable insights into signaling networks in both healthy and diseased states. nih.govpnas.org

Furthermore, this compound can serve as a building block for creating activity-based probes (ABPs). ABPs are designed to covalently label active enzymes, allowing for the profiling of enzyme activity directly in complex biological systems. Analogues of this compound could be designed to target specific families of enzymes, such as proteases or phosphatases, providing a powerful method for functional proteomics and drug discovery. The development of reversible chemical modification strategies for tyrosine could also enable the creation of "switchable" enzymes or antibodies for controlled biological studies. researchgate.net

Application in Bioconjugation Chemistry and Modular Assembly

The functional groups of this compound provide a versatile platform for bioconjugation and modular assembly. These techniques are critical for constructing complex biomolecules and materials with tailored properties.

The carboxylic acid group can be readily activated to form amide bonds with amines on proteins, peptides, or other molecules. This allows for the straightforward conjugation of this protected amino acid to biological macromolecules. More advanced strategies, such as "tyrosine-click" reactions, offer highly specific and efficient methods for bioconjugation. biosyn.comnih.gov These reactions, which often involve the reaction of the tyrosine phenol (B47542) with reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), are rapid and can be performed under mild, biocompatible conditions. nih.govnih.gov

This modularity allows for the construction of complex architectures. For instance, this compound can be used as a building block in the synthesis of peptides and peptidomimetics with specific functions. sigmaaldrich.com The ability to selectively deprotect the amine, carboxyl, and phenol groups allows for orthogonal functionalization, enabling the creation of highly complex and multifunctional molecules for applications in drug delivery, diagnostics, and materials science. The concept of modular engineering has been successfully applied to the biosynthesis of L-tyrosine, and similar principles can be applied to the chemical synthesis of its derivatives. nih.gov

Potential as a Component in Supramolecular Assemblies or Soft Materials Research

The self-assembly of small molecules into well-defined supramolecular structures is a burgeoning field with applications in materials science and biomedicine. The aromatic nature of the tyrosine residue within this compound makes it an excellent candidate for driving self-assembly through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govacs.org

Research has shown that tyrosine and its simple derivatives can self-assemble into various nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govacs.orgrsc.org By carefully designing analogues of this compound, it should be possible to control the self-assembly process to generate novel soft materials with specific properties. For example, the introduction of different substituents on the benzoyl or benzyl groups could tune the hydrophobicity and intermolecular interactions, leading to materials with different mechanical strengths, stabilities, and responsiveness to stimuli. researchgate.netacs.org

These supramolecular assemblies have a wide range of potential applications. They can be used as scaffolds for tissue engineering, as matrices for controlled drug release, or as a means to create organized arrays of functional molecules. nih.govku.edu The interaction of these assemblies with other molecules, such as charge-transfer complexes, can also be exploited to create responsive materials that change their properties in the presence of specific analytes. nih.govacs.org The use of cold atmospheric plasma to modify tyrosine self-assemblies further expands the possibilities for fabricating novel biomaterials. rsc.org

Supramolecular StructureDriving InteractionsPotential Applications
Nanofibers/Nanotubes Hydrogen bonding, π-π stacking nih.govacs.orgrsc.orgTissue engineering scaffolds, templates for catalysis. nih.gov
Hydrogels Entanglement of fibrillar networks. nih.govacs.orgControlled drug release, 3D cell culture.
Responsive Materials Host-guest interactions, charge-transfer complexes. nih.govacs.orgku.eduBiosensors, stimuli-responsive systems.

Design of Next-Generation this compound Based Probes with Enhanced Specificity or Reporter Functionality

Building upon its potential as a chemical biology tool, future research will focus on designing next-generation probes based on this compound with enhanced capabilities.

A key goal is to improve the specificity of these probes for their intended biological targets. This can be achieved through rational design, guided by structural biology and computational modeling, to optimize the interactions between the probe and the target molecule. nih.gov For example, in designing probes for tyrosine kinases, subtle modifications to the scaffold can be made to exploit differences in the active sites of different kinases, leading to highly selective inhibitors or activity-based probes. acs.orgmdpi.com

Another important area of development is the enhancement of the reporter functionality. This involves incorporating advanced fluorophores with improved photophysical properties, such as higher quantum yields, greater photostability, and emission in the near-infrared region for deeper tissue imaging. nih.govmdpi.com The development of ratiometric or lifetime-based probes can provide more quantitative and reliable measurements of biological analytes. mdpi.com Furthermore, the creation of multimodal probes, which combine different reporting modalities (e.g., fluorescence and PET), will enable more comprehensive in vivo imaging studies. mdpi.com The design of probes that can monitor enzyme activity without interfering with it is also a significant challenge and a key area for future innovation. nih.govrsc.org

Q & A

Q. What mechanistic insights explain the weak gas hydrate inhibition by L-tyrosine derivatives?

  • Methodological Answer :
  • Hydrate Kinetics : Measure induction times in MEG-aqueous solutions to assess inhibitory synergy (e.g., L-tyrosine + MEG reduces hydrate formation vs. L-tyrosine alone) .
  • pH Effects : Stabilize zwitterionic forms via buffered systems to alter amino acid-surfactant interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.